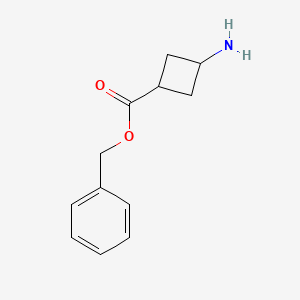

Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-aminocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSIJZVQLSIIIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclobutane Ring Construction

The cyclobutane core can be synthesized via several approaches:

Photochemical [2+2] Cycloaddition:

Starting from suitable alkenes or dienes, ultraviolet light induces a [2+2] cycloaddition to form the cyclobutane ring. For example, methyl coumalate has been used as a precursor undergoing photochemical 4π electrocyclization to generate cyclobutane intermediates. This method allows access to cyclobutane rings with functional groups positioned for further elaboration.C–H Functionalization and Arylation:

Modern methods employ palladium-catalyzed C–H activation to selectively functionalize cyclobutane derivatives, enabling mono- or bis-arylation at specific positions. These reactions can be tuned by ligand and solvent choice to favor monoarylation and preserve stereochemistry.

Introduction of the Amino Group

Ammonolysis or Amination of Cyclobutane Intermediates:

Amino substituents are introduced by nucleophilic substitution or reductive amination on cyclobutane precursors bearing suitable leaving groups or carbonyl functionalities. Protecting groups may be used to mask the amino group during other synthetic steps.Use of Aminoquinoline or Other Directing Groups:

Aminoquinoline derivatives have been employed to direct functionalization on cyclobutane rings, facilitating regio- and stereoselective amination.

Formation of the Benzyl Ester

Esterification of Cyclobutane Carboxylic Acids:

The carboxylic acid group at the 1-position of cyclobutane is converted into a benzyl ester via standard esterification techniques such as:- Reaction with benzyl alcohol under acidic catalysis.

- Use of benzyl halides or benzyl trichloroacetimidate in the presence of base or acid catalysts.

Protection and Deprotection Strategies:

The benzyl ester serves as a protecting group for the carboxylic acid, removable under mild hydrogenolysis conditions to regenerate the acid if needed.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Photochemical Cycloaddition | UV irradiation of methyl coumalate | Formation of cyclobutane intermediate |

| 2 | Amination | Ammonolysis or Pd-catalyzed C–H amination | Introduction of amino group at 3-position |

| 3 | Esterification | Benzyl alcohol, acid catalyst (e.g., H2SO4) | Formation of benzyl ester at 1-position |

| 4 | Purification | Chromatography or crystallization | Isolation of (1r,3r)-stereoisomer |

Stereochemical Considerations

- The (1r,3r) stereochemistry is critical for biological activity and must be controlled during synthesis.

- Epimerization can occur under harsh conditions; thus, mild reaction conditions and stereoselective catalysts are preferred.

- The stereochemical stability of the cyclobutane ring is influenced by substituent effects and reaction conditions.

Research Findings and Optimization

Yield and Purity:

Using photochemical cycloaddition followed by selective amination and esterification, overall yields of 20–50% have been reported depending on the route and purification.Catalyst and Solvent Effects:

Palladium-catalyzed C–H functionalization efficiency is enhanced by using bulky carboxylate ligands and solvents such as hexafluoro-2-propanol, which suppress over-arylation and improve monoarylation selectivity.Epimerization Control:

Epimerization at the C-1 and C-3 stereocenters can be minimized by avoiding strong acidic or basic conditions and by conducting reactions at lower temperatures.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Introduction of various functional groups in place of the benzyl group.

Scientific Research Applications

Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.

Medicine: Explored for its role in the development of pharmaceutical compounds with specific stereochemical requirements.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclobutane ring structure provides rigidity, which can influence the binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

- The absence of the amino group reduces polarity, likely decreasing water solubility compared to the target compound .

- Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate Structure: Hydroxyl group at C3, methyl group at C1, ethyl ester. Synthesis: Stereoselective routes inferred from LookChem data, though details are sparse. The hydroxyl group may participate in hydrogen bonding, enhancing crystallinity but requiring protection during reactions .

Physical and Chemical Properties

Research Implications

- Medicinal Chemistry: The amino group in the target compound could serve as a pharmacophore in protease inhibitors or receptor ligands.

- Materials Science : Cyclobutane strain and stereochemistry may influence polymer rigidity or optoelectronic properties.

Biological Activity

Benzyl (1R,3R)-3-aminocyclobutane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with an amino group and a benzyl ester. Its molecular formula is C₁₂H₁₅NO₂, which contributes to its distinct steric and electronic properties compared to other cyclic compounds. The presence of the cyclobutane ring can enhance its reactivity and interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry.

Preliminary studies indicate that this compound may modulate enzyme activities or receptor functions. Interaction studies have shown promising binding affinities to various biological targets, although comprehensive studies are necessary to confirm these interactions fully .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant effects on cell proliferation and apoptosis. For instance, one study reported that treatment with this compound led to a marked increase in caspase-3 activation, indicating apoptosis induction in cancer cell lines . The compound's ability to induce cell cycle arrest has also been noted, further emphasizing its potential as an anticancer agent.

| Biological Activity | Observation |

|---|---|

| Apoptosis Induction | Significant increase in caspase-3 activation |

| Cell Cycle Arrest | Observed in treated cancer cell lines |

Synthesis and Applications

The synthesis of this compound typically involves several key steps that highlight its accessibility for laboratory and industrial applications. The compound can be synthesized through various organic reactions that exploit the unique reactivity of the cyclobutane ring .

Synthetic Routes

Common synthetic routes include:

- Cyclization Reactions : Utilizing starting materials that allow for the formation of the cyclobutane structure.

- Functionalization Reactions : Introducing functional groups such as amines and esters at specific positions on the cyclobutane ring.

These methods not only facilitate the production of this compound but also allow for further modifications that can enhance its biological activity.

Case Studies

Several case studies have explored the biological implications of this compound:

- Cancer Research : A study focused on the compound's effects on breast cancer cell lines revealed that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

- Neuroprotective Studies : Research has suggested potential neuroprotective effects due to its structural similarities with known neuroprotective agents. However, detailed mechanisms remain to be elucidated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.